Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate
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Description
Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is a useful research compound. Its molecular formula is C17H12N2O5S and its molecular weight is 356.35. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonded Structures
- Hydrogen Bonding in Molecular Structures : Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate is studied for its unique hydrogen-bonded molecular structures. The molecules exhibit polarized structures in the nitroaniline portion and form hydrogen-bonded chains and sheets, contributing to the understanding of molecular interactions in crystalline materials (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Transformations
- Catalytic Applications : Studies have explored the role of similar structures in catalytic reactions, such as the carbonylation of nitrobenzene to methyl phenylcarbamate. These reactions are vital in synthesizing various organic compounds and intermediates (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Polymorphism
- Polymorphism in Crystal Systems : Research on polymorphism, as seen in similar compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, enhances the understanding of different crystalline forms and their stability. This is crucial in pharmaceuticals and material science for optimizing properties like solubility and bioavailability (Yu, Stephenson, Mitchell, Bunnell, Snorek, Bowyer, Borchardt, & Stowell, 2000).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the compound have been tested as corrosion inhibitors on carbon steel in acidic media. The efficiency of these compounds in protecting metal surfaces against corrosion is essential in industrial applications (Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).
Optical Storage and Polymers
- Optical Storage in Polymers : Nitrophenyl derivatives, similar to this compound, are utilized in reversible optical storage. These polymers show cooperative motion in their polar side groups, pivotal in data storage technologies (Meng, Natansohn, Barrett, Rochon, 1996).
Biodegradation
- Biodegradation by Microorganisms : Studies on similar nitroaniline compounds like N-Methyl-4-nitroaniline (MNA) have revealed the ability of microorganisms like Pseudomonas sp. to degrade these compounds. This is significant in environmental remediation and understanding the microbial degradation of synthetic organic compounds (Khan, Vyas, Pal, & Cameotra, 2013).
Properties
IUPAC Name |
methyl 4-[(5-nitro-1-benzothiophene-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-24-17(21)10-2-4-12(5-3-10)18-16(20)15-9-11-8-13(19(22)23)6-7-14(11)25-15/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLIJDWJFSSGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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